molecular formula C5H7N3O B3332394 3-Hydrazinopyridine 1-oxide CAS No. 89280-02-4

3-Hydrazinopyridine 1-oxide

Cat. No.: B3332394
CAS No.: 89280-02-4
M. Wt: 125.13 g/mol
InChI Key: KOQZJOYQKHQNCS-UHFFFAOYSA-N
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Description

3-Hydrazinopyridine 1-oxide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further oxidized to form a 1-oxide. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinopyridine 1-oxide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridine N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, with temperature conditions ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinopyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced to form hydrazinopyridine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazinopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Hydrazinopyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

    2-Hydrazinopyridine: Similar in structure but with the hydrazine group attached to the second position of the pyridine ring.

    4-Hydrazinopyridine: The hydrazine group is attached to the fourth position.

    Hydrazinopyridine N-oxides: Various derivatives with different substitution patterns on the pyridine ring.

Uniqueness: 3-Hydrazinopyridine 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-7-5-2-1-3-8(9)4-5/h1-4,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZJOYQKHQNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668413
Record name 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-02-4
Record name Pyridine, 3-hydrazinyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89280-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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